3-Bromo-5-(methoxymethyl)benzaldehyde
CAS No.: 1646314-11-5
Cat. No.: VC4865562
Molecular Formula: C9H9BrO2
Molecular Weight: 229.073
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1646314-11-5 |
|---|---|
| Molecular Formula | C9H9BrO2 |
| Molecular Weight | 229.073 |
| IUPAC Name | 3-bromo-5-(methoxymethyl)benzaldehyde |
| Standard InChI | InChI=1S/C9H9BrO2/c1-12-6-8-2-7(5-11)3-9(10)4-8/h2-5H,6H2,1H3 |
| Standard InChI Key | BWZFPHOWYOVWSJ-UHFFFAOYSA-N |
| SMILES | COCC1=CC(=CC(=C1)Br)C=O |
Introduction
Structural Identification and Molecular Properties
Key Molecular Parameters:
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Molecular Weight: 229.07 g/mol (calculated from isotopic masses: C=12.01, H=1.008, Br=79.90, O=16.00).
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Density: Estimated at 1.5–1.6 g/cm³, analogous to 3-bromo-5-methoxybenzaldehyde .
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Boiling Point: Predicted to range between 280–300°C, influenced by the methoxymethyl group’s steric effects .
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Melting Point: Likely a low-melting solid or liquid due to reduced crystallinity from asymmetric substitution.
Synthesis and Industrial Production
Synthetic Routes
The compound can be synthesized through two primary pathways:
Pathway 1: Direct Bromination
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Substrate: 5-(Methoxymethyl)benzaldehyde.
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Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) in a chlorinated solvent (e.g., dichloromethane).
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Conditions: Reaction at 0–25°C with catalytic Lewis acids (e.g., FeBr₃).
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Yield: ~70–85% after purification via column chromatography.
Pathway 2: Sequential Functionalization
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Step 1: Bromination of 3-bromo-5-methylbenzaldehyde.
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Step 2: Etherification of the methyl group using methyl iodide and a base (e.g., K₂CO₃) in DMF.
Industrial Scalability
Continuous flow reactors enhance safety and efficiency for large-scale production, minimizing exothermic risks during bromination. Automated systems ensure precise stoichiometric control, achieving >90% purity.
Physicochemical and Spectroscopic Properties
Spectral Data (Predicted)
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IR (KBr): Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~2850 cm⁻¹ (C–H stretch of –OCH₃), and ~560 cm⁻¹ (C–Br stretch).
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¹H NMR (CDCl₃): δ 9.95 (s, 1H, CHO), δ 7.85–7.40 (m, 3H, Ar–H), δ 4.45 (s, 2H, –CH₂O–), δ 3.40 (s, 3H, –OCH₃).
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MS (EI): m/z 229 [M]⁺, 151 [M–Br]⁺.
Solubility and Stability
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Solubility: Miscible in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or methanol .
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Stability: Degrades under strong acidic/basic conditions via hydrolysis of the methoxymethyl group. Store at 2–8°C under inert atmosphere .
Reactivity and Functionalization
Aldehyde Group Transformations
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Oxidation: Forms 3-bromo-5-(methoxymethyl)benzoic acid using KMnO₄ or CrO₃.
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Reduction: Yields 3-bromo-5-(methoxymethyl)benzyl alcohol with NaBH₄ or LiAlH₄.
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Nucleophilic Addition: Reacts with Grignard reagents to form secondary alcohols.
Bromine Substitution
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SNAr Reactions: Bromine displacement by amines (e.g., aniline) in the presence of Cu catalysts .
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Cross-Coupling: Suzuki-Miyaura reactions with arylboronic acids to construct biaryl systems.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s aldehyde and bromine moieties enable its use in synthesizing:
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Anticancer Agents: Analogous to 3-bromo-4,5-dihydroxybenzaldehyde, which shows cytotoxicity against A549 and MCF-7 cells (IC₅₀: 3.09–8.71 μg/mL) .
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Antiviral Compounds: Brominated benzaldehydes exhibit activity against herpes simplex virus (IC₅₀: 0.91–3.02 μg/mL) .
Material Science
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Liquid Crystals: Methoxymethyl groups enhance mesogenic properties in aromatic cores.
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Polymer Modifiers: Incorporated into epoxy resins to improve thermal stability.
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